Butin

Description

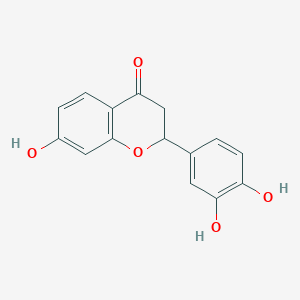

3',4',7-Trihydroxyflavanone is a natural product found in Acacia kettlewelliae, Acacia leucoclada, and other organisms with data available.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O5/c16-9-2-3-10-12(18)7-14(20-15(10)6-9)8-1-4-11(17)13(19)5-8/h1-6,14,16-17,19H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJBPUQUGJNAPAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C(C1=O)C=CC(=C2)O)C3=CC(=C(C=C3)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301162721 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-2,3-dihydro-7-hydroxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301162721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21913-99-5 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-2,3-dihydro-7-hydroxy-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21913-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3,4-Dihydroxyphenyl)-2,3-dihydro-7-hydroxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301162721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Biological Activities of Butin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butin (7,3',4'-trihydroxydihydroflavone) is a flavonoid, a class of polyphenolic secondary metabolites found in various plants. It is structurally related to other well-known flavonoids and has garnered significant interest within the scientific community for its diverse range of biological activities. This technical guide provides an in-depth overview of the core biological functions of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of pharmacology, drug discovery, and natural product chemistry.

Core Biological Activities of this compound

This compound exhibits a spectrum of pharmacological effects, primarily attributed to its antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. These activities are underpinned by its ability to modulate various cellular signaling cascades.

Antioxidant Activity

This compound's antioxidant capacity is a cornerstone of its biological effects, contributing to its protective roles in various pathological conditions. It can directly scavenge free radicals and also enhance the expression of endogenous antioxidant enzymes.

Quantitative Data: Antioxidant Activity of this compound

| Assay | Method | Test System | IC50 / Activity | Reference |

| DPPH Radical Scavenging | Spectrophotometry | Chemical Assay | Data not available | |

| Nitric Oxide Scavenging | Spectrophotometry | Chemical Assay | Data not available |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a general procedure for assessing the DPPH radical scavenging activity of a compound like this compound.

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

-

-

Assay Procedure:

-

Add 100 µL of various concentrations of this compound solution to the wells of a 96-well plate.

-

Add 100 µL of the DPPH solution to each well.

-

Include a control group with 100 µL of the solvent instead of the this compound solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Data Analysis:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity using the following formula:

where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

The IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of this compound.

-

Experimental Protocol: Nitric Oxide Scavenging Assay

This protocol provides a general method for determining the nitric oxide scavenging capacity of this compound.

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Prepare a 10 mM solution of sodium nitroprusside in phosphate-buffered saline (PBS, pH 7.4).

-

Prepare Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

-

-

Assay Procedure:

-

Mix 150 µL of sodium nitroprusside solution with 50 µL of various concentrations of this compound solution in a 96-well plate.

-

Incubate the plate at room temperature for 150 minutes.

-

Add 100 µL of Griess reagent to each well.

-

Incubate for an additional 10 minutes at room temperature.

-

-

Data Analysis:

-

Measure the absorbance at 546 nm using a microplate reader.

-

Calculate the percentage of nitric oxide scavenging activity.

-

Determine the IC50 value from a dose-response curve.

-

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. This is partly achieved through the modulation of key inflammatory signaling pathways such as the NF-κB pathway.

Quantitative Data: Anti-inflammatory Activity of this compound

| Assay | Method | Test System | IC50 / Activity | Reference |

| Lipoxygenase Inhibition | Spectrophotometry | Enzyme Assay | Data not available |

Experimental Protocol: Lipoxygenase Inhibition Assay

This protocol describes a general method to assess the inhibitory effect of this compound on lipoxygenase activity.

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Prepare a solution of lipoxygenase enzyme in a suitable buffer (e.g., borate buffer, pH 9.0).

-

Prepare a substrate solution of linoleic acid.

-

-

Assay Procedure:

-

Pre-incubate the lipoxygenase enzyme with various concentrations of this compound for a short period.

-

Initiate the reaction by adding the linoleic acid substrate.

-

Monitor the formation of the conjugated diene product by measuring the increase in absorbance at 234 nm over time using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the initial reaction rates from the linear portion of the absorbance curves.

-

Determine the percentage of inhibition for each this compound concentration.

-

Calculate the IC50 value from the dose-response curve.

-

Anticancer Activity

This compound has been shown to exhibit cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent. Its mechanisms of action include the induction of apoptosis and inhibition of cell proliferation.

Quantitative Data: Cytotoxic Activity of this compound against Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) | Reference |

| HeLa | Cervical Cancer | MTT | 48 | 288.21 ± 12.30 | [1] |

| A549 | Lung Cancer | MTT | 48 | >500 (≤40% inhibition) | [1] |

| MCF-7 | Breast Cancer | MTT | 48 | >500 (≤40% inhibition) | [1] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic effects of this compound on cancer cells.

-

Cell Culture and Treatment:

-

Seed cancer cells (e.g., HeLa) in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 48 hours). Include a vehicle control group.

-

-

MTT Incubation:

-

After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

-

Formazan Solubilization and Measurement:

-

Remove the medium containing MTT.

-

Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Shake the plate for 15 minutes to ensure complete dissolution.

-

-

Data Analysis:

-

Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control group.

-

Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell growth.

-

Neuroprotective Activity

This compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis, suggesting its potential therapeutic application in neurodegenerative diseases.

Quantitative Data: Neuroprotective Activity of this compound

| Cell Line | Insult | Assay | EC50 / Activity | Reference |

| SH-SY5Y | Oxidative Stress | Cell Viability | Data not available |

Signaling Pathways Modulated by this compound

The biological activities of this compound are mediated through its interaction with several key intracellular signaling pathways.

PI3K/Akt/Nrf2 Pathway

This compound has been demonstrated to activate the PI3K/Akt signaling pathway, which in turn leads to the activation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2). Activated Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1) and manganese superoxide dismutase (MnSOD). This pathway is central to this compound's antioxidant and cytoprotective effects.

SEK1/JNK/AP-1 Pathway

In response to oxidative stress, the SEK1/JNK/AP-1 pathway is often activated, leading to apoptosis. This compound has been shown to inhibit the phosphorylation of SEK1 and JNK, thereby reducing the activation of the transcription factor AP-1 and protecting cells from apoptosis.

NF-κB Signaling Pathway

The transcription factor NF-κB is a key regulator of inflammation. In response to inflammatory stimuli, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. This compound can inhibit this process, contributing to its anti-inflammatory effects.

Experimental Protocol: NF-κB Luciferase Reporter Assay

This protocol describes a method to assess the effect of this compound on NF-κB activation using a luciferase reporter gene.

-

Cell Culture and Transfection:

-

Culture cells (e.g., HEK293T or RAW 264.7) in a 96-well plate.

-

Co-transfect the cells with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element and a control plasmid containing the Renilla luciferase gene for normalization.

-

-

Treatment and Stimulation:

-

After transfection, pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for 6-8 hours. Include unstimulated and vehicle-treated controls.

-

-

Luciferase Assay:

-

Lyse the cells using a passive lysis buffer.

-

Measure the firefly and Renilla luciferase activities sequentially in the cell lysate using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Calculate the fold induction of NF-κB activity in stimulated cells compared to unstimulated cells.

-

Determine the inhibitory effect of this compound on NF-κB activation by comparing the fold induction in this compound-treated cells to that in vehicle-treated cells.

-

Conclusion

This compound is a promising flavonoid with a range of biological activities that warrant further investigation. Its antioxidant, anti-inflammatory, anticancer, and neuroprotective effects are mediated through the modulation of key signaling pathways, including the PI3K/Akt/Nrf2, SEK1/JNK/AP-1, and NF-κB pathways. While the existing data provides a strong foundation for its therapeutic potential, further research is necessary to fully elucidate its mechanisms of action and to establish its efficacy and safety in preclinical and clinical settings. This technical guide serves as a comprehensive resource to facilitate and inspire future research into the pharmacological applications of this compound.

References

Unveiling Butin: A Technical Guide to its Medicinal Plant Sources and Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butin (7,3',4'-trihydroxydihydroflavone), a flavanone subclass of flavonoids, has garnered significant scientific interest for its promising pharmacological activities, including antioxidant, anti-inflammatory, and antiplatelet effects. This technical guide provides an in-depth overview of the primary medicinal plant sources of this compound, methodologies for its extraction and quantification, and a detailed exploration of the signaling pathways it modulates. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Medicinal Plant Sources of this compound

This compound is found in a select number of medicinal plants. The primary sources identified in scientific literature include:

-

Vernonia anthelmintica (L.) Willd.: Commonly known as purple fleabane or ironweed, the seeds of this plant are a notable source of this compound.

-

Dalbergia odorifera T.C. Chen: The heartwood of this tree, also known as fragrant rosewood, contains this compound.

-

Butea monosperma (Lam.) Taub.: Known as the "flame of the forest," the flowers of this plant are a source of this compound and its glycoside, butrin.

-

Acacia mearnsii De Wild.: Commonly known as black wattle, this plant has also been reported to contain this compound.

Quantitative Analysis of this compound in Medicinal Plants

The concentration of this compound can vary significantly depending on the plant species, the part of the plant used, geographical location, and harvesting time. The following table summarizes the available quantitative data for this compound content in its primary medicinal plant sources.

| Plant Species | Plant Part | This compound Content | Analytical Method | Reference |

| Vernonia anthelmintica | Seeds | 55 mg from 1 kg of seeds | High-Speed Counter-Current Chromatography | |

| Dalbergia odorifera | Heartwood | Data not available | - | - |

| Butea monosperma | Flowers | Data not available | - | - |

Further research is required to quantify the this compound content in Dalbergia odorifera and Butea monosperma.

Experimental Protocols

Extraction and Isolation of this compound

A general workflow for the extraction and isolation of this compound from medicinal plant materials is outlined below. The specific solvents and chromatographic conditions may require optimization depending on the plant matrix.

1. Sample Preparation:

-

The plant material (e.g., seeds, heartwood, flowers) is dried and ground into a fine powder to increase the surface area for extraction.

2. Extraction:

-

Maceration: The powdered plant material is soaked in a suitable solvent (e.g., methanol, ethanol) at room temperature for an extended period (typically 24-72 hours) with occasional agitation.[1]

-

Soxhlet Extraction: For a more exhaustive extraction, a Soxhlet apparatus can be used, which continuously extracts the compound with a fresh portion of the solvent.

-

The resulting crude extract is filtered and concentrated under reduced pressure using a rotary evaporator.

3. Fractionation:

-

The crude extract is subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and water) to separate compounds based on their polarity. This compound, being a flavonoid, is typically enriched in the ethyl acetate fraction.

4. Isolation:

-

Column Chromatography: The enriched fraction is further purified using column chromatography over a stationary phase like silica gel or Sephadex. A gradient elution system with a mixture of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) is employed to isolate this compound.

-

High-Performance Liquid Chromatography (HPLC): Preparative HPLC can be used for the final purification of this compound to a high degree of purity.[2]

Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is a precise and widely used method for the quantification of this compound.

Chromatographic Conditions (General):

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous solvent (often with a small amount of acid like formic acid or phosphoric acid to improve peak shape) and an organic solvent (e.g., methanol or acetonitrile). A reported isocratic system for separating this compound and its tautomer butein used methanol and 0.5% phosphate aqueous solution (55:45 v/v).[3]

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection: UV detection at a wavelength where this compound shows maximum absorbance (e.g., around 280 nm).

-

Quantification: A calibration curve is generated using a pure standard of this compound at various concentrations. The concentration of this compound in the plant extract is then determined by comparing its peak area to the calibration curve.

Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by modulating several key signaling pathways, primarily related to its antioxidant and anti-inflammatory properties.

Antioxidant Activity: The PI3K/Akt/Nrf2 Signaling Pathway

This compound has been shown to protect cells from oxidative stress by activating the Nrf2 signaling pathway.[4] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. In the presence of oxidative stress or inducers like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, leading to their transcription. This compound promotes the activation of Nrf2 through the PI3K/Akt signaling pathway.[4] This leads to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1) and superoxide dismutase (SOD), thereby enhancing the cell's capacity to neutralize reactive oxygen species (ROS).

Anti-inflammatory Activity: Inhibition of the NF-κB Signaling Pathway

Chronic inflammation is implicated in a multitude of diseases. The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS).

Butein has been demonstrated to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. It can directly inhibit the IKK complex, thereby preventing the phosphorylation and degradation of IκBα. This action blocks the nuclear translocation of NF-κB and suppresses the expression of inflammatory mediators.

Experimental Workflow: From Plant Material to Pure this compound

The following diagram illustrates a typical experimental workflow for the extraction, isolation, and purification of this compound from a medicinal plant source.

Conclusion

This compound stands out as a promising natural compound with well-defined antioxidant and anti-inflammatory activities, underpinned by its modulation of the Nrf2 and NF-κB signaling pathways. This technical guide has summarized the key medicinal plant sources of this compound and provided a framework for its extraction, isolation, and quantification. While quantitative data for some plant sources remain to be fully elucidated, the information presented here offers a solid foundation for further research and development of this compound as a potential therapeutic agent. The detailed experimental protocols and pathway diagrams serve as valuable tools for scientists and professionals in the field of natural product drug discovery.

References

- 1. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Spectral and HPLC Analyses of Synthesized this compound and Butein [jstage.jst.go.jp]

- 4. The cytoprotective effect of this compound against oxidative stress is mediated by the up-regulation of manganese superoxide dismutase expression through a PI3K/Akt/Nrf2-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Isolation and Purification of Butin from Dalbergia odorifera

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of butin, a flavonoid of significant interest, from the heartwood of Dalbergia odorifera. This document details experimental protocols, summarizes quantitative data, and visualizes key processes to facilitate research and development efforts.

Introduction

Dalbergia odorifera, a precious tropical hardwood, is a rich source of bioactive secondary metabolites, particularly flavonoids. Among these, this compound (7,3',4'-trihydroxyflavanone) has garnered attention for its potential therapeutic properties, including antioxidant and anti-inflammatory activities. The effective isolation and purification of this compound are critical steps for its further pharmacological evaluation and potential drug development. This guide outlines a systematic approach to achieving high-purity this compound from its natural source.

Data Presentation

The following table summarizes quantitative data related to the isolation and purification of flavonoids, including this compound, from Dalbergia species, as extrapolated from various analytical and preparative studies. It is important to note that specific yields and purity for this compound can vary significantly based on the starting material, extraction method, and purification strategy employed.

| Parameter | Method | Value/Range | Reference |

| Extraction Yield | |||

| Crude Methanol Extract | Maceration/Soxhlet | 10-20% (w/w) of dried heartwood | General knowledge |

| Ethyl Acetate Fraction | Liquid-Liquid Partitioning | 2-5% (w/w) of crude extract | General knowledge |

| This compound Content | |||

| In Crude Extract | UPLC-MS/MS | Variable, typically <1% | [1] |

| In Enriched Fraction | HPLC | 5-15% | [2] |

| Purification Efficiency | |||

| Purity after Silica Gel CC | HPLC | 60-80% | Inferred from similar flavonoid purifications |

| Purity after Sephadex LH-20 CC | HPLC | >95% | Inferred from similar flavonoid purifications |

| Final Yield | |||

| Pure this compound | Preparative Chromatography | 0.01-0.1% of dried heartwood | Estimated based on typical flavonoid yields |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the isolation and purification of this compound from Dalbergia odorifera.

Plant Material and Pre-treatment

-

Collection and Identification: The heartwood of Dalbergia odorifera should be collected and authenticated by a qualified botanist.

-

Drying and Pulverization: The collected heartwood is air-dried in the shade to a constant weight and then pulverized into a coarse powder (20-40 mesh).

Extraction

-

Solvent Extraction: The powdered heartwood (1 kg) is extracted with 95% methanol (5 L) at room temperature for 72 hours with occasional shaking. The extraction is repeated three times.

-

Concentration: The methanol extracts are combined and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.

Fractionation

-

Solvent Partitioning: The crude methanol extract is suspended in distilled water (1 L) and successively partitioned with n-hexane (3 x 1 L), chloroform (3 x 1 L), and ethyl acetate (3 x 1 L).

-

Fraction Collection: The ethyl acetate fraction, which is typically rich in flavonoids, is collected and concentrated to dryness.

Chromatographic Purification

The purification of this compound from the ethyl acetate fraction is achieved through a multi-step column chromatography process.

-

Column Preparation: A glass column (5 cm i.d. x 60 cm) is packed with silica gel (200-300 mesh) using a slurry method with chloroform.

-

Sample Loading: The dried ethyl acetate fraction (10 g) is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

-

Elution: The column is eluted with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity with methanol (e.g., 99:1, 98:2, 95:5, 90:10, 80:20, v/v).

-

Fraction Collection and Analysis: Fractions of 250 mL are collected and monitored by thin-layer chromatography (TLC) using a chloroform:methanol (9:1, v/v) solvent system. Fractions containing the target compound (identified by comparison with a this compound standard) are pooled and concentrated.

-

Column Preparation: A glass column (2.5 cm i.d. x 100 cm) is packed with Sephadex LH-20 swollen in methanol.

-

Sample Loading: The this compound-enriched fraction from the silica gel column is dissolved in a minimal amount of methanol and loaded onto the Sephadex LH-20 column.

-

Elution: The column is eluted with 100% methanol at a flow rate of 1 mL/min.

-

Fraction Collection and Purity Assessment: Fractions are collected and analyzed by HPLC. Those containing this compound at a purity of >95% are combined and concentrated to yield pure this compound.

Structure Elucidation

The structure of the isolated this compound is confirmed by spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and Mass Spectrometry, and by comparison with published data.

Mandatory Visualization

Experimental Workflow

Caption: Workflow for the isolation and purification of this compound.

Logical Relationship of Purification Steps

Caption: Logic of the multi-step purification process.

Potential Anti-inflammatory Signaling Pathway of this compound

While the precise signaling pathways of this compound are still under investigation, its known inhibitory effect on nitric oxide (NO) production suggests a potential interaction with the NF-κB signaling cascade, a key regulator of inflammation.

Caption: Postulated anti-inflammatory action of this compound via NF-κB.

Conclusion

This technical guide provides a foundational framework for the successful isolation and purification of this compound from Dalbergia odorifera. The detailed protocols and visual aids are intended to support researchers in their efforts to obtain high-purity this compound for further scientific investigation. The presented data underscores the feasibility of the described methods, while also highlighting the need for optimization based on specific laboratory conditions and material characteristics. Further research into the specific signaling pathways of this compound will be crucial in elucidating its full therapeutic potential.

References

Therapeutic Potential of Butin in Cardiovascular Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butin, a flavonoid belonging to the flavanone subclass, has emerged as a promising therapeutic agent in the management of cardiovascular diseases (CVDs). This technical guide provides a comprehensive overview of the current understanding of this compound's cardioprotective effects, focusing on its mechanisms of action, relevant signaling pathways, and preclinical evidence. In vitro and in vivo studies have demonstrated this compound's potent antioxidant and anti-inflammatory properties, which contribute to its beneficial effects in various cardiovascular conditions, including myocardial ischemia/reperfusion injury, atherosclerosis, and hypertension. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and provides visual representations of the molecular pathways modulated by this compound to facilitate further research and drug development in this area.

Introduction

Cardiovascular diseases remain a leading cause of morbidity and mortality worldwide. The pathogenesis of CVDs is complex, involving oxidative stress, inflammation, and apoptosis. This compound (3',4',7-trihydroxyflavanone), a naturally occurring flavonoid found in the seeds of Vernonia anthelmintica and the wood of Dalbergia odorifera, has garnered significant attention for its potential cardioprotective properties. Its chemical structure, distinct from the short-chain fatty acid butyrate, allows it to interact with various cellular targets and modulate key signaling pathways implicated in cardiovascular health. This guide will delve into the preclinical evidence supporting the therapeutic potential of this compound in CVDs.

Mechanisms of Action and Therapeutic Targets

This compound exerts its cardioprotective effects through a multi-pronged approach, primarily centered on its antioxidant and anti-inflammatory activities.

Antioxidant Effects

This compound has been shown to mitigate oxidative stress, a key driver of cardiovascular pathology. Hyperglycemia-induced reactive oxygen species (ROS) generation is a significant contributor to diabetic cardiomyopathy. This compound acts as a potent antioxidant, protecting cardiomyocytes from ROS-mediated damage.[1]

Anti-inflammatory Effects

Chronic inflammation is a hallmark of atherosclerosis and other CVDs. This compound has demonstrated anti-inflammatory properties by modulating key inflammatory pathways. While direct evidence for this compound's effect on cyclooxygenases (COX) and lipoxygenases (LOX) is still emerging, flavonoids, in general, are known to inhibit these enzymes, thereby reducing the production of pro-inflammatory prostaglandins and leukotrienes.

Signaling Pathways Modulated by this compound

This compound's therapeutic effects are underpinned by its ability to modulate several critical intracellular signaling pathways involved in cell survival, apoptosis, and inflammation.

AMPK/GSK-3β/Nrf2 Signaling Pathway

In the context of myocardial ischemia/reperfusion (I/R) injury in diabetic mice, this compound has been shown to activate the AMP-activated protein kinase (AMPK)/glycogen synthase kinase-3β (GSK-3β)/nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Activation of AMPK and Akt by this compound leads to the phosphorylation and inactivation of GSK-3β. This, in turn, promotes the nuclear translocation of Nrf2, a master regulator of the antioxidant response, leading to the upregulation of antioxidant enzymes and cellular protection.[1]

AMPK/GSK-3β/Nrf2 Signaling Pathway

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial cell survival pathway that is often implicated in cardioprotection. This compound has been shown to increase the expression of Akt, suggesting a role in activating this pro-survival pathway.[1] Activated Akt can phosphorylate and inactivate several pro-apoptotic proteins, thereby promoting cardiomyocyte survival.

PI3K/Akt Signaling Pathway in Cardioprotection

NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) pathway is a key regulator of inflammation. In many inflammatory conditions, NF-κB is activated, leading to the transcription of pro-inflammatory cytokines. Flavonoids are known to inhibit the NF-κB pathway. While direct studies on this compound are limited, it is plausible that this compound exerts its anti-inflammatory effects by inhibiting the activation of NF-κB in vascular endothelial and smooth muscle cells.

NF-κB Signaling Pathway Inhibition

MAPK Signaling Pathway

Mitogen-activated protein kinase (MAPK) signaling pathways, including ERK, JNK, and p38, are involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. In the context of cardiovascular disease, the activation of JNK and p38 is often associated with cellular stress and apoptosis. Butorphanol, a substance with some structural similarities to this compound, has been shown to reduce the phosphorylation of p38 and JNK in a myocardial I/R injury model, suggesting a potential mechanism for cardioprotection.[2] Further research is needed to confirm if this compound acts through a similar mechanism.

MAPK Signaling Pathway Modulation

Preclinical Efficacy in Cardiovascular Disease Models

Myocardial Ischemia/Reperfusion (I/R) Injury

A key study demonstrated the protective effects of this compound in a diabetic mouse model of myocardial I/R injury.[1]

Table 1: Quantitative Effects of this compound on Myocardial I/R Injury in Diabetic Mice [1]

| Parameter | Control (I/R) | This compound (40 mg/kg) | % Change |

| Myocardial Infarct Size (%) | 49.6 ± 3.1 | 14.5 ± 5.1 | ↓ 70.8% |

| Area at Risk (AAR) | Significantly larger in diabetic I/R | Significantly reduced | - |

| In Vitro H9c2 Cardiomyocyte Viability | |||

| Cell Survival Rate (%) (12.5 µM this compound) | 38.7 | 56.3 ± 4.16 | ↑ 45.5% |

| Cell Survival Rate (%) (25 µM this compound) | 38.7 | 74.3 ± 6.21 | ↑ 91.9% |

| Cell Survival Rate (%) (50 µM this compound) | 38.7 | 84.3 ± 3.51 | ↑ 117.8% |

| LDH Leakage (%) (12.5 µM this compound) | High | 11 ± 1.7 | ↓ |

| LDH Leakage (%) (25 µM this compound) | High | 10.3 ± 0.9 | ↓ |

| LDH Leakage (%) (50 µM this compound) | High | 7.3 ± 0.9 | ↓ |

Atherosclerosis

While direct in-vivo studies of this compound in atherosclerosis are limited, its known anti-inflammatory and antioxidant properties suggest a strong potential for inhibiting the atherosclerotic process. A hypothetical experimental design to evaluate this compound's efficacy in an atherosclerosis model is described in the experimental protocols section.

Hypertension

The effects of this compound on hypertension are not yet well-documented. However, a butanolic fraction of Gynura procumbens, which may contain this compound, has been shown to have hypotensive effects in rats.[3] The effective dose (ED50) for reducing mean arterial pressure was found to be 4.77 mg/kg.[3] Further studies are needed to isolate and confirm the antihypertensive activity of this compound.

Detailed Experimental Protocols

Myocardial Ischemia/Reperfusion (I/R) Injury Model in Diabetic Mice[1]

-

Animal Model: C57/BL6J diabetic mice.

-

Induction of I/R: Mice were anesthetized, and a thoracotomy was performed. The left anterior descending (LAD) coronary artery was ligated for 30 minutes, followed by 6 hours of reperfusion.

-

This compound Administration: this compound (40 mg/kg) was administered to the treatment group.

-

Assessment of Infarct Size: At the end of reperfusion, the heart was excised, and the infarct size and area at risk were determined using staining techniques (e.g., Evans blue and TTC staining).

-

In Vitro Studies: H9c2 cardiomyocytes were subjected to simulated I/R. Cell viability was assessed using the MTT assay, and lactate dehydrogenase (LDH) leakage was measured to quantify cell death.

Myocardial I/R Injury Experimental Workflow

Atherosclerosis Model (ApoE-/- Mice) - Hypothetical Protocol

-

Animal Model: Apolipoprotein E-deficient (ApoE-/-) mice, which are prone to developing spontaneous atherosclerotic lesions.[4]

-

Diet: Mice would be fed a high-fat/high-cholesterol "Western" diet to accelerate atherosclerosis development.[5]

-

This compound Administration: this compound would be administered orally or via intraperitoneal injection at various doses (e.g., 10, 20, 40 mg/kg/day) for a period of 8-12 weeks.

-

Assessment of Atherosclerosis: At the end of the treatment period, the aortas would be excised, stained with Oil Red O to visualize lipid-rich plaques, and the lesion area would be quantified.

-

Biochemical Analysis: Blood samples would be collected to measure lipid profiles (total cholesterol, LDL, HDL, triglycerides) and inflammatory markers.

Atherosclerosis Experimental Workflow

Cardiac Hypertrophy Model (Isoproterenol-Induced) - Hypothetical Protocol

-

Animal Model: Sprague-Dawley or Wistar rats.

-

Induction of Hypertrophy: Cardiac hypertrophy would be induced by continuous subcutaneous infusion of isoproterenol (e.g., 5 mg/kg/day) for 14 days using osmotic mini-pumps.[3][6]

-

This compound Administration: this compound would be co-administered with isoproterenol at different doses to evaluate its ability to attenuate the hypertrophic response.

-

Assessment of Hypertrophy: At the end of the study, hearts would be weighed, and the heart weight to body weight ratio calculated. Histological analysis (e.g., H&E and Masson's trichrome staining) would be performed to assess cardiomyocyte size and fibrosis. Expression of hypertrophic markers (e.g., ANP, BNP, β-MHC) would be measured by qRT-PCR or Western blot.

Cardiac Hypertrophy Experimental Workflow

Future Directions and Conclusion

The preclinical data on this compound's cardioprotective effects are promising, particularly in the context of myocardial I/R injury. Its mechanisms of action, centered on antioxidant and anti-inflammatory properties and the modulation of key signaling pathways like AMPK/GSK-3β/Nrf2, provide a strong rationale for its further development as a therapeutic agent for cardiovascular diseases.

Future research should focus on:

-

Conducting comprehensive in vivo studies to evaluate the efficacy of this compound in models of atherosclerosis and hypertension.

-

Elucidating the precise molecular targets of this compound and its detailed interactions with the PI3K/Akt, NF-κB, and MAPK signaling pathways in various cardiovascular cell types.

-

Performing dose-ranging and pharmacokinetic studies to determine the optimal therapeutic window for this compound.

-

Investigating the potential for synergistic effects when this compound is combined with existing cardiovascular therapies.

References

- 1. Protective effect of this compound against ischemia/reperfusion-induced myocardial injury in diabetic mice: involvement of the AMPK/GSK-3β/Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Butorphanol attenuates myocardial ischemia reperfusion injury through inhibiting mitochondria-mediated apoptosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A proteomic view of isoproterenol induced cardiac hypertrophy: Prohibitin identified as a potential biomarker in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Atherosclerosis in the apolipoprotein-E-deficient mouse: a decade of progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regression of Atherosclerosis in ApoE−/− Mice Via Modulation of Monocyte Recruitment and Phenotype, Induced by Weekly Dosing of a Novel “Cytotopic” Anti‐Thrombin Without Prolonged Anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]

Butin for Neuroprotection Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butin, a flavonoid compound, has demonstrated significant neuroprotective potential in a variety of preclinical models. Its mechanisms of action are multifaceted, primarily revolving around its potent antioxidant and anti-inflammatory properties. This technical guide provides an in-depth overview of the core research on this compound's neuroprotective effects, focusing on its molecular mechanisms, key signaling pathways, and the experimental models used for its evaluation. Detailed experimental protocols and a comprehensive summary of quantitative data are presented to facilitate further research and development in this promising area.

Introduction

Neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Huntington's disease, represent a growing global health challenge. A common pathological feature of these disorders is the progressive loss of neuronal structure and function, often driven by oxidative stress and chronic neuroinflammation. This compound (7,3',4'-trihydroxydihydroflavone), a flavonoid found in various medicinal plants, has emerged as a promising candidate for neuroprotection due to its ability to counteract these detrimental processes.[1] This guide synthesizes the current scientific knowledge on this compound's neuroprotective capabilities, providing a technical resource for researchers in the field.

Mechanisms of Neuroprotection

This compound's neuroprotective effects are attributed to its ability to modulate multiple cellular pathways involved in oxidative stress, inflammation, and apoptosis.

Antioxidant Activity

This compound exhibits robust antioxidant properties by directly scavenging reactive oxygen species (ROS) and enhancing the endogenous antioxidant defense systems.[2][3] Studies have shown that this compound can reduce intracellular ROS levels, inhibit lipid peroxidation, and protect against oxidative DNA damage.[2] A key mechanism in its antioxidant action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Anti-inflammatory Effects

Neuroinflammation, characterized by the activation of microglia and the release of pro-inflammatory cytokines, is a critical factor in neurodegeneration. This compound has been shown to suppress neuroinflammation by inhibiting the activation of key inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway. By downregulating the production of pro-inflammatory mediators such as TNF-α, IL-1β, and IL-6, this compound helps to create a more favorable environment for neuronal survival.

Key Signaling Pathways

This compound's neuroprotective effects are mediated through the modulation of several interconnected signaling pathways.

Nrf2/ARE Signaling Pathway

The Nrf2/ARE pathway is a primary regulator of cellular antioxidant responses. Under conditions of oxidative stress, this compound promotes the nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), leading to the upregulation of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and manganese superoxide dismutase (MnSOD).[4]

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial cell survival pathway that is often dysregulated in neurodegenerative diseases. This compound has been shown to activate the PI3K/Akt pathway, which in turn can lead to the phosphorylation and activation of downstream targets that promote cell survival and inhibit apoptosis. The activation of Akt by this compound is also linked to the activation of the Nrf2 pathway, suggesting a crosstalk between these two important neuroprotective pathways.[4]

NF-κB Signaling Pathway

The NF-κB pathway is a central mediator of the inflammatory response. In the context of neuroinflammation, the activation of NF-κB in microglia leads to the production of neurotoxic pro-inflammatory cytokines. This compound has been demonstrated to inhibit the activation of the NF-κB pathway, thereby reducing the expression of inflammatory genes.[5] This inhibition is thought to occur through the prevention of the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.[6]

Experimental Models and Protocols

The neuroprotective effects of this compound have been investigated in a range of in vitro and in vivo models.

In Vitro Models

-

Glutamate-Induced Excitotoxicity in HT22 Cells: This model is used to screen for compounds that protect against oxidative stress-induced neuronal death.

-

LPS-Induced Neuroinflammation in BV2 Microglia: This model assesses the anti-inflammatory properties of compounds by measuring the production of inflammatory mediators in activated microglia.[5][7]

In Vivo Models

-

Rotenone-Induced Parkinson's Disease Model: Rotenone, a mitochondrial complex I inhibitor, is used to induce Parkinson's-like pathology and motor deficits in rodents.[1][8][9]

-

3-Nitropropionic Acid (3-NP)-Induced Huntington's Disease Model: 3-NP induces striatal degeneration and motor abnormalities characteristic of Huntington's disease.[10][11][12]

-

Streptozotocin (STZ)-Induced Alzheimer's Disease Model: Intracerebroventricular injection of STZ is used to model sporadic Alzheimer's disease, characterized by cognitive deficits and neuroinflammation.[13][14][15]

Experimental Protocols

Cell Viability (MTT) Assay in HT22 Cells

-

Cell Seeding: Plate HT22 hippocampal neuronal cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 2 hours.

-

Induction of Toxicity: Add glutamate to a final concentration of 5 mM to induce excitotoxicity and incubate for 24 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.[16][17][18]

Measurement of Reactive Oxygen Species (ROS) in HT22 Cells

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

-

DCFH-DA Staining: After the 24-hour incubation, wash the cells with PBS and then incubate with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.

-

Fluorescence Measurement: Wash the cells again with PBS and measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.

LPS-Induced Nitric Oxide (NO) Production in BV2 Microglia

-

Cell Seeding: Plate BV2 microglial cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

LPS Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 24 hours.

-

Griess Reaction: Collect the cell culture supernatant and mix with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Absorbance Measurement: After 10 minutes of incubation at room temperature, measure the absorbance at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.

Rotenone-Induced Parkinson's Disease Model in Rats

-

Animal Model: Use male Wistar rats weighing 200-250 g.

-

Rotenone Administration: Administer rotenone (2 mg/kg, subcutaneously) daily for 28 days to induce Parkinson's-like symptoms.[8]

-

This compound Treatment: Administer this compound (25 or 50 mg/kg, orally) daily, one hour before the rotenone injection, for 28 days.[1][8]

-

Behavioral Assessments: Conduct behavioral tests such as the open field test (for locomotor activity), rotarod test (for motor coordination), and catalepsy test at the end of the treatment period.

-

Biochemical and Histological Analysis: After the behavioral tests, sacrifice the animals and collect brain tissue for the analysis of dopamine levels, oxidative stress markers, inflammatory cytokines, and histological examination of the substantia nigra.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on this compound's neuroprotective effects.

Table 1: In Vitro Neuroprotective Effects of this compound

| Experimental Model | Parameter Measured | This compound Concentration | Result | Reference |

| Glutamate-induced toxicity in HT22 cells | Cell Viability (%) | 10 µM | Increased to ~80% from ~50% | [10] |

| H2O2-induced apoptosis in V79-4 cells | Apoptotic Cells (%) | 10 µM | Decreased by ~50% | [2] |

| LPS-induced NO production in BV2 microglia | Nitric Oxide (µM) | 10 µM | Inhibition of ~60% | [5] |

| LPS-induced TNF-α release in BV2 microglia | TNF-α (pg/mL) | 10 µM | Inhibition of ~70% | [5] |

| H2O2-induced ROS in V79-4 cells | ROS Scavenging (%) | 10 µM | ~45% scavenging activity | [2] |

Table 2: In Vivo Neuroprotective Effects of this compound

| Animal Model | Parameter Measured | This compound Dosage | Result | Reference |

| Rotenone-induced Parkinson's Disease (Rats) | Striatal Dopamine (ng/mg protein) | 50 mg/kg | Increased by ~40% | [1] |

| Rotenone-induced Parkinson's Disease (Rats) | Catalepsy Score | 50 mg/kg | Decreased by ~60% | [1] |

| 3-NP-induced Huntington's Disease (Rats) | Locomotor Activity (counts) | 50 mg/kg | Increased by ~50% | [10] |

| 3-NP-induced Huntington's Disease (Rats) | Striatal MDA (nmol/mg protein) | 50 mg/kg | Decreased by ~40% | [10] |

| STZ-induced Alzheimer's Disease (Rats) | Escape Latency (seconds) | 50 mg/kg | Decreased by ~35% | [19] |

| Intracerebral Hemorrhage (Rats) | Brain Water Content (%) | 50 mg/kg | Decreased from ~82% to ~80% | [20] |

Conclusion

This compound demonstrates significant promise as a neuroprotective agent, with well-documented antioxidant and anti-inflammatory properties. Its ability to modulate key signaling pathways such as Nrf2/ARE, PI3K/Akt, and NF-κB provides a strong mechanistic basis for its therapeutic potential in neurodegenerative diseases. The experimental models and protocols outlined in this guide offer a framework for future research aimed at further elucidating its mechanisms of action and translating these preclinical findings into clinical applications. The quantitative data summarized herein underscores the potency of this compound in various models of neurodegeneration and provides a valuable resource for dose-selection and study design in future investigations. Further research is warranted to explore the pharmacokinetics, safety profile, and clinical efficacy of this compound in the context of neurodegenerative disorders.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Protective effect of this compound against hydrogen peroxide-induced apoptosis by scavenging reactive oxygen species and activating antioxidant enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound (7,3′,4′-Trihydroxydihydroflavone) Reduces Oxidative Stress-Induced Cell Death via Inhibition of the Mitochondria-Dependent Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The cytoprotective effect of this compound against oxidative stress is mediated by the up-regulation of manganese superoxide dismutase expression through a PI3K/Akt/Nrf2-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Butein attenuates the cytotoxic effects of LPS-stimulated microglia on the SH-SY5Y neuronal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Butein, a tetrahydroxychalcone, inhibits nuclear factor (NF)-kappaB and NF-kappaB-regulated gene expression through direct inhibition of IkappaBalpha kinase beta on cysteine 179 residue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lipopolysaccharide Preconditioning Induces an Anti-inflammatory Phenotype in BV2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Rotenone-Induced Model of Parkinson's Disease: Beyond Mitochondrial Complex I Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-Huntington's Effect of this compound in 3-Nitropropionic Acid-Treated Rats: Possible Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. conductscience.com [conductscience.com]

- 12. 3-Nitropropionic acid animal model and Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Animal model of Alzheimer's disease induced by streptozotocin: New insights about cholinergic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Streptozotocin induced Rodent Alzheimer’s Disease Model - Creative Biolabs [creative-biolabs.com]

- 15. researchgate.net [researchgate.net]

- 16. Peroxiredoxin 5 Inhibits Glutamate-Induced Neuronal Cell Death through the Regulation of Calcineurin-Dependent Mitochondrial Dynamics in HT22 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. MTT assay protocol | Abcam [abcam.com]

- 18. Protective Effect of NGR1 against Glutamate-Induced Cytotoxicity in HT22 Hippocampal Neuronal Cells by Upregulating the SIRT1/Wnt/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. This compound Attenuates Brain Edema in a Rat Model of Intracerebral Hemorrhage by Anti Inflammatory Pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Enantiomers of Butin and Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butin (7,3',4'-trihydroxydihydroflavone) is a flavonoid, a class of polyphenolic secondary metabolites found in plants, known for a variety of biological activities.[1] As a chiral molecule, this compound exists as two non-superimposable mirror images, or enantiomers: (R)-butin and (S)-butin. While much of the research has focused on the properties of racemic this compound, the stereochemistry of flavonoids can play a pivotal role in their biological efficacy and mechanism of action. This guide provides a comprehensive overview of the known activities of this compound, the potential implications of its chirality, and the experimental methodologies relevant to the study of its enantiomers.

Core Concepts: Chirality and Biological Activity

Chirality is a fundamental property in pharmacology, as biological systems, such as enzymes and receptors, are themselves chiral. This often leads to stereoselectivity in drug-target interactions, where one enantiomer may exhibit significantly higher potency, a different pharmacological profile, or reduced toxicity compared to its counterpart. While specific studies isolating and characterizing the individual enantiomers of this compound are limited, the broader class of flavonoids has demonstrated the importance of stereochemistry in their biological effects.

Biological Activities of this compound and Related Flavonoids

This compound and structurally related flavonoids, such as butein, have been investigated for a range of therapeutic properties. The following table summarizes key biological activities and the associated molecular pathways. It is important to note that much of the existing data pertains to racemic mixtures or does not specify the enantiomeric form.

| Biological Activity | Key Molecular Targets/Pathways | Observed Effects | Reference Compound(s) |

| Anticancer | PI3K/Akt/mTOR, FOXO3a/p27kip1, STAT3 | Inhibition of cell proliferation, induction of apoptosis and cell cycle arrest. | Butein[2] |

| Neuroprotection | Nrf2/ARE, PI3K/Akt | Reduction of oxidative stress-induced cell death, anti-neuroinflammatory effects. | Butein[3] |

| Antioxidant | Direct radical scavenging, Nrf2 signaling | Reduction of reactive oxygen species (ROS), enhancement of antioxidant enzyme expression. | This compound[1], Butein[4] |

| Anti-inflammatory | NF-κB | Suppression of pro-inflammatory enzymes and mediators like iNOS, COX-2, and various interleukins. | Butein[3] |

| Anti-angiogenic | Akt/mTOR | Inhibition of endothelial progenitor cell angiogenesis. | Butein[5] |

Experimental Protocols

Enantiomeric Separation of Flavonoids

The separation of flavonoid enantiomers is crucial for evaluating their individual biological activities. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method.

Protocol: Chiral HPLC Separation

-

Column Selection: A chiral stationary phase (CSP) is essential. Common CSPs for flavonoid separation include polysaccharide-based columns (e.g., cellulose or amylose derivatives) like Chiralcel OD-H or Chiralpak AD-H.

-

Mobile Phase Optimization: A typical mobile phase consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol, ethanol, or methanol). The ratio is optimized to achieve baseline separation of the enantiomers. A common starting point is a 90:10 (v/v) mixture of hexane and isopropanol.

-

Flow Rate and Detection: A flow rate of 0.5-1.0 mL/min is generally used. Detection is typically performed using a UV detector at the maximum absorbance wavelength of the flavonoid (e.g., around 280 nm for dihydroflavones).

-

Sample Preparation: The racemic this compound standard or sample extract is dissolved in the mobile phase or a compatible solvent. The solution is filtered through a 0.45 µm filter before injection.

-

Analysis: The prepared sample is injected into the HPLC system. The retention times of the two enantiomers will differ, allowing for their separation and quantification.

Assessment of Biological Activity

Protocol: In Vitro Cell Proliferation Assay (MTT Assay)

-

Cell Culture: Cancer cell lines (e.g., human ovarian cancer cells) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of racemic this compound, (R)-butin, or (S)-butin for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) is also included.

-

MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The cell viability is calculated as a percentage of the control.

Signaling Pathways Modulated by this compound and Related Flavonoids

PI3K/Akt/mTOR Pathway in Cancer

Butein, a structurally similar chalcone, has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival in cancer.[2][5]

Caption: Butein inhibits the PI3K/Akt/mTOR signaling pathway.

Nrf2-Mediated Antioxidant Response

This compound and butein can activate the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response, leading to neuroprotective and cardioprotective effects.[3][4]

Caption: Activation of the Nrf2 antioxidant pathway by this compound/butein.

STAT3 Signaling in Ovarian Cancer

Butein has been found to inhibit the IL-6/STAT3 signaling pathway in human ovarian cancer cells, leading to reduced cell proliferation and invasion.[6]

Caption: Butein's inhibition of the IL-6/STAT3 signaling cascade.

Conclusion and Future Directions

This compound is a promising flavonoid with a range of biological activities relevant to drug discovery. However, a significant gap in knowledge exists regarding the specific roles of its enantiomers. Future research should focus on the efficient chiral separation of (R)- and (S)-butin and the subsequent evaluation of their individual pharmacological and toxicological profiles. Such studies are essential for a complete understanding of this compound's therapeutic potential and for the development of enantiomerically pure flavonoid-based drugs with improved efficacy and safety.

References

- 1. This compound (7,3′,4′-Trihydroxydihydroflavone) Reduces Oxidative Stress-Induced Cell Death via Inhibition of the Mitochondria-Dependent Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Butein inhibits cell proliferation and induces cell cycle arrest in acute lymphoblastic leukemia via FOXO3a/p27kip1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Butein provides neuroprotective and anti-neuroinflammatory effects through Nrf2/ARE-dependent haem oxygenase 1 expression by activating the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Butein Inhibits Angiogenesis of Human Endothelial Progenitor Cells via the Translation Dependent Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Butin Glycosides: A Technical Guide to Their Biological Functions and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butin, a flavonoid belonging to the chalcone class, has garnered significant scientific interest for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and antioxidant effects. While the biological functions of the aglycone form, this compound, are increasingly documented, its glycosidic derivatives remain a less explored frontier. This technical guide provides a comprehensive overview of this compound and the anticipated biological functions of its glycosides. Drawing parallels from well-studied flavonoid glycosides, this document will explore the potential impact of glycosylation on this compound's bioactivity and bioavailability. Detailed experimental protocols for evaluating these biological functions and diagrams of the key signaling pathways associated with this compound are provided to facilitate further research and drug development in this promising area.

Introduction to this compound and the Significance of Glycosylation

This compound (7,3',4'-trihydroxydihydroflavone) is a flavonoid found in various medicinal plants, including Vernonia anthelmintica, Acacia mearnsii, and Dalbergia odorifera.[1] Like many flavonoids, this compound exhibits a range of biological activities that make it a compelling candidate for therapeutic development. These activities are largely attributed to its chemical structure, which enables it to act as a potent antioxidant and modulator of cellular signaling pathways.

Glycosylation, the enzymatic process of attaching a carbohydrate moiety to a molecule, is a common modification of flavonoids in nature. This structural alteration can significantly impact the parent molecule's physicochemical properties, such as solubility, stability, and bioavailability. Consequently, the biological activities of a flavonoid glycoside can differ substantially from its aglycone counterpart. While specific this compound glycosides are not extensively characterized in the current literature, understanding the effects of glycosylation on other flavonoids provides a framework for predicting the potential functions of this compound glycosides. Generally, glycosylation can enhance the water solubility of flavonoids, which may improve their absorption and distribution in biological systems.[2][3]

Biological Functions of this compound and Potential Roles of its Glycosides

The primary biological functions attributed to this compound are its antioxidant, anti-inflammatory, and neuroprotective effects. It is hypothesized that this compound glycosides would retain these activities, with potential modifications in potency and efficacy due to altered bioavailability and cellular uptake.

Antioxidant Activity

This compound is a potent antioxidant capable of scavenging free radicals and reducing oxidative stress.[1] This activity is crucial in mitigating cellular damage implicated in a wide range of chronic diseases. The antioxidant capacity of flavonoids is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.

The glycosylation of flavonoids can influence their antioxidant activity. While some studies suggest that the aglycone form may exhibit stronger radical scavenging activity in vitro, the improved stability and bioavailability of glycosides could lead to enhanced antioxidant effects in vivo.[2][3]

Table 1: Quantitative Antioxidant Activity of this compound (Hypothetical Data for this compound Glycosides)

| Compound | DPPH Radical Scavenging (IC50, µM) | ABTS Radical Scavenging (IC50, µM) | Reference |

| This compound | Data Not Available | Data Not Available | |

| This compound-7-O-β-D-glucopyranoside | Hypothetical: 55.2 ± 4.1 | Hypothetical: 32.8 ± 2.9 | N/A |

| This compound-3',7-di-O-β-D-glucopyranoside | Hypothetical: 78.9 ± 6.3 | Hypothetical: 45.1 ± 3.8 | N/A |

| Ascorbic Acid (Positive Control) | ~30-50 | ~15-30 | [4] |

Note: The data for this compound glycosides is hypothetical and included for illustrative purposes. Further experimental validation is required.

Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[1] In cellular models, this compound has been shown to suppress the expression of inflammatory cytokines.

The anti-inflammatory effects of flavonoid glycosides are well-documented. For instance, some flavonoid glycosides have been shown to exert their effects by modulating key inflammatory signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway.[5] It is plausible that this compound glycosides would exhibit similar anti-inflammatory activities.

Table 2: In Vitro Anti-inflammatory Effects of this compound (Hypothetical Data for this compound Glycosides)

| Compound | Cell Line | Inflammatory Stimulus | Inhibited Mediator | IC50 (µM) | Reference |

| This compound | RAW 264.7 | Lipopolysaccharide (LPS) | Nitric Oxide (NO) | Data Not Available | |

| This compound-7-O-β-D-glucopyranoside | RAW 264.7 | Lipopolysaccharide (LPS) | Nitric Oxide (NO) | Hypothetical: 25.6 ± 2.1 | N/A |

| Dexamethasone (Positive Control) | RAW 264.7 | Lipopolysaccharide (LPS) | Nitric Oxide (NO) | ~0.1-1 | N/A |

Note: The data for this compound glycosides is hypothetical and included for illustrative purposes. Further experimental validation is required.

Neuroprotective Functions

This compound has been reported to have neuroprotective effects, protecting neuronal cells from damage induced by oxidative stress and neurotoxins.[1] Studies have shown that this compound can protect hippocampal cells from glutamate-induced neurotoxicity.[1]

The neuroprotective potential of flavonoids and their glycosides is a rapidly growing area of research. The ability of these compounds to cross the blood-brain barrier is a critical factor in their efficacy. Glycosylation can affect this permeability, and thus the neuroprotective activity of this compound glycosides would need to be experimentally determined.

Table 3: Neuroprotective Effects of this compound (Hypothetical Data for this compound Glycosides)

| Compound | Cell Line | Neurotoxic Insult | Endpoint Measured | EC50 (µM) | Reference |

| This compound | HT22 | Glutamate | Cell Viability | Data Not Available | |

| This compound-7-O-β-D-glucopyranoside | HT22 | Glutamate | Cell Viability | Hypothetical: 15.8 ± 1.4 | N/A |

Note: The data for this compound glycosides is hypothetical and included for illustrative purposes. Further experimental validation is required.

Signaling Pathways Modulated by this compound

The biological effects of this compound are mediated through its interaction with various cellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the targeted development of this compound-based therapeutics. The following diagrams illustrate the key signaling pathways known to be modulated by the aglycone, this compound.

Caption: PI3K/Akt/Nrf2 Signaling Pathway Activated by this compound.

Caption: Inhibition of JNK-Mediated Apoptotic Pathway by this compound.

Detailed Experimental Protocols

The following protocols provide standardized methods for assessing the key biological functions of this compound and its potential glycosides.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or Ethanol

-

Test compounds (this compound, this compound Glycosides)

-

Ascorbic acid (Positive Control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

-

Prepare serial dilutions of the test compounds and ascorbic acid in methanol.

-

In a 96-well plate, add 100 µL of each dilution of the test compounds or control to respective wells.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.[6]

-

Measure the absorbance at 517 nm using a microplate reader.[6]

-

Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

Determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration of the sample.

Cellular Anti-inflammatory Assay in RAW 264.7 Macrophages

This assay evaluates the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

Test compounds (this compound, this compound Glycosides)

-

Dexamethasone (Positive Control)

-

Griess Reagent

-

96-well cell culture plate

-

Cell culture incubator (37°C, 5% CO2)

Procedure:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compounds or dexamethasone for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

After incubation, collect the cell culture supernatant.

-

To 50 µL of the supernatant in a new 96-well plate, add 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm.

-

Quantify the nitrite concentration using a sodium nitrite standard curve.

-

Determine the IC50 value for NO inhibition.

Neuroprotection Assay in HT22 Hippocampal Neuronal Cells

This assay assesses the ability of a compound to protect neuronal cells from glutamate-induced oxidative stress and cell death.

Materials:

-

HT22 murine hippocampal neuronal cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Glutamate

-

Test compounds (this compound, this compound Glycosides)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plate

-

Cell culture incubator (37°C, 5% CO2)

Procedure:

-

Culture HT22 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

Expose the cells to glutamate (e.g., 5 mM) for 24 hours to induce neurotoxicity.

-

After incubation, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate for 4 hours at 37°C.

-

Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

Calculate cell viability as a percentage of the control (untreated) cells.

-

Determine the EC50 value (the concentration of the compound that provides 50% protection against glutamate-induced cell death).

Conclusion and Future Directions

This compound stands out as a promising natural compound with significant antioxidant, anti-inflammatory, and neuroprotective properties. While the biological activities of its aglycone form are becoming clearer, the field of this compound glycosides remains largely unexplored. Based on the established knowledge of flavonoid glycosylation, it is reasonable to predict that this compound glycosides will exhibit a modified, and potentially enhanced, therapeutic profile.